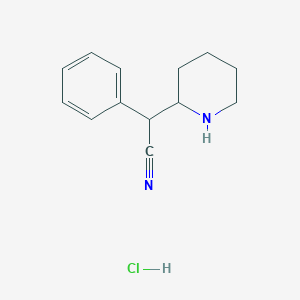

2-Phenyl-2-(piperidin-2-yl)acetonitrile hydrochloride

Overview

Description

2-Phenyl-2-(piperidin-2-yl)acetonitrile hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(piperidin-2-yl)acetonitrile hydrochloride typically involves the reaction of phenylacetonitrile with piperidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are carefully controlled to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-(piperidin-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can participate in substitution reactions.

Major Products Formed:

Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.

Reduction: Reduction reactions can yield piperidine derivatives.

Substitution: Substitution reactions can lead to the formation of various halogenated compounds.

Scientific Research Applications

Synthesis of Methylphenidate

One of the primary applications of 2-phenyl-2-(piperidin-2-yl)acetonitrile hydrochloride is in the synthesis of methylphenidate , a well-known psychostimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The compound serves as an intermediate in the multi-step synthesis process of methylphenidate, which involves hydrolysis and esterification reactions to yield the final product .

Synthesis Process Overview

The synthesis typically follows these steps:

- Hydrolysis : The starting material undergoes hydrolysis to form threo-a-phenyl-a-piperidyl-2-acetic acid.

- Esterification : This acid is then esterified using methanol to produce methylphenidate hydrochloride .

Potential Neuroprotective Properties

Recent studies have indicated that compounds related to 2-phenyl-2-(piperidin-2-yl)acetonitrile may exhibit neuroprotective properties. Research has focused on its analogs as potential inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Inhibiting AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Study: Inhibitory Activity

A set of phenoxyethyl piperidine derivatives was synthesized and tested for their inhibitory activity against AChE. The results showed promising binding interactions, suggesting that modifications to the piperidine structure could enhance efficacy against neurodegenerative conditions .

Pharmacological Research

The compound is also being investigated for its pharmacological properties beyond its role as a precursor for methylphenidate. Its structure suggests potential applications in developing new drugs targeting various neurological disorders.

Research Findings

Studies have explored various synthetic approaches to create piperidone-based templates that could lead to novel therapeutics with improved specificity and reduced side effects compared to existing medications .

Chemical Properties and Safety

The chemical formula for this compound is CHClN, with a molecular weight of 236.74 g/mol. It appears as a powder and is typically stored at room temperature .

Safety Data

While specific safety data for this compound is currently limited, general precautions should be taken when handling it, including using protective equipment to avoid inhalation or skin contact.

Mechanism of Action

The mechanism by which 2-Phenyl-2-(piperidin-2-yl)acetonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Phenyl-2-(piperidin-2-yl)acetonitrile hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

2-Phenyl-2-(piperidin-1-yl)acetic acid: A structural analog with different reactivity and applications.

2-Phenyl-2-(piperidin-2-yl)acetamide: Another derivative with distinct chemical properties and uses.

These compounds share similarities in their core structures but differ in their functional groups and reactivity, leading to diverse applications and properties.

Biological Activity

2-Phenyl-2-(piperidin-2-yl)acetonitrile hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring attached to a phenyl group and an acetonitrile moiety. Its molecular formula is C13H16ClN, and it exhibits properties typical of piperidine derivatives, which are often associated with various biological activities.

Research indicates that compounds similar to this compound may act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. Inhibiting AChE can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer’s disease.

Table 1: Biological Activity Overview

1. Anticholinesterase Activity

A study on related compounds showed significant inhibition of AChE, suggesting that this compound could similarly affect cholinergic signaling pathways. The binding interactions within the active site of AChE were modeled using molecular dynamics simulations, indicating favorable interactions that could lead to effective inhibition .

2. Antimicrobial Properties

The compound has demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating its potential as an antibacterial agent .

3. Antiproliferative Effects

In vitro studies have shown that piperidine derivatives exhibit antiproliferative effects on various cancer cell lines. The compound's structural analogs have been noted for their ability to inhibit cell growth in human breast, ovarian, and colorectal cancer cells with IC50 values in the low micromolar range .

Case Studies

Case Study 1: Alzheimer’s Disease Model

In a model assessing the efficacy of AChE inhibitors, compounds structurally similar to this compound resulted in improved cognitive function in animal models of Alzheimer’s disease. The study highlighted the importance of structural features in enhancing binding affinity and selectivity for AChE .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several piperidine derivatives, including variations of acetonitrile compounds. The results demonstrated that specific modifications in the chemical structure significantly enhanced antibacterial activity against resistant strains of bacteria .

Properties

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13;/h1-3,6-7,12-13,15H,4-5,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHLVYZFSIBOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C#N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.